Quinoxaline, 7-methoxy-5-nitro-

Description

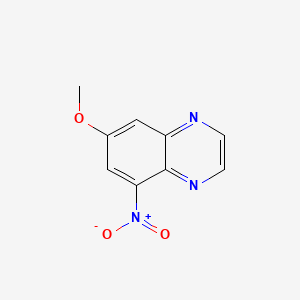

Quinoxaline, 7-methoxy-5-nitro- (CAS: 64457-69-8, molecular formula: C₉H₇N₃O₃) is a nitro- and methoxy-substituted quinoxaline derivative. Quinoxalines are nitrogen-containing heterocyclic compounds renowned for their broad applications in medicinal chemistry, materials science, and agrochemicals . The 7-methoxy and 5-nitro substituents on the quinoxaline scaffold confer distinct electronic and steric properties, influencing its reactivity and biological activity.

Properties

CAS No. |

64457-69-8 |

|---|---|

Molecular Formula |

C9H7N3O3 |

Molecular Weight |

205.17 g/mol |

IUPAC Name |

7-methoxy-5-nitroquinoxaline |

InChI |

InChI=1S/C9H7N3O3/c1-15-6-4-7-9(11-3-2-10-7)8(5-6)12(13)14/h2-5H,1H3 |

InChI Key |

CJEXBEAAVGZRFQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=NC=CN=C2C(=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of 7-methoxy-5-nitro-quinoxaline typically involves the condensation of 2-nitroaniline with a suitable methoxy-substituted diketone. One common method is the iron-catalyzed one-pot synthesis, which involves the transfer hydrogenative condensation of 2-nitroanilines with vicinal diols . This method is advantageous as it does not require external redox reagents or additional bases, and water is liberated as the sole byproduct.

Chemical Reactions Analysis

7-methoxy-5-nitro-quinoxaline undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

Reduction: The compound can be reduced using hydrogenation techniques.

Substitution: The methoxy and nitro groups can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include hydrogen gas for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

7-methoxy-5-nitro-quinoxaline has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Industry: It is used in the development of dyes and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-methoxy-5-nitro-quinoxaline involves its interaction with various molecular targets. The nitro group can undergo bioreductive activation, leading to the formation of reactive oxygen species (ROS) that cause DNA damage . This mechanism is similar to that of other nitroaromatic compounds used in chemotherapy.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Quinoxaline derivatives vary significantly in biological activity and physicochemical properties based on substituent type, position, and electronic effects. Below is a comparative analysis with key analogues:

Key Observations :

- Nitro vs. Methoxy Substitution : Nitro groups enhance electrophilic reactivity and enzyme inhibition (e.g., HDAC binding ), while methoxy groups improve solubility but may reduce antimicrobial activity when replacing nitro groups .

- Positional Effects: Substituents at the 5- and 7-positions (as in 7-methoxy-5-nitroquinoxaline) occupy distinct regions in enzyme pockets compared to 2- or 3-substituted derivatives. For example, 3-methyl substituents in HCV inhibitors optimize interactions with protease subsites , whereas 5-nitro groups in HDAC inhibitors facilitate zinc coordination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.